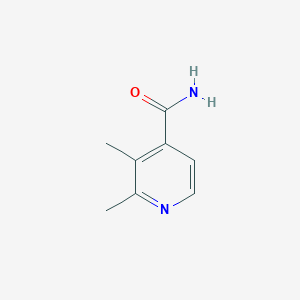
2,3-Dimethylisonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethylisonicotinamide is an organic compound that belongs to the class of isonicotinamides It is a derivative of isonicotinic acid, where the amide group is substituted at the 4-position of the pyridine ring, and two methyl groups are attached at the 2 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylisonicotinamide typically involves the reaction of 2,3-dimethylisonicotinic acid with ammonia or an amine under suitable conditions. One common method is the amidation reaction, where the carboxylic acid group of 2,3-dimethylisonicotinic acid reacts with ammonia in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the amide.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the continuous feeding of 2,3-dimethylisonicotinic acid and ammonia into the reactor, where the reaction occurs under controlled temperature and pressure conditions. The product is then purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dimethylisonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Substitution: The methyl groups at the 2 and 3 positions can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid); reactions are usually conducted in the presence of a catalyst or under acidic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2,3-Dimethylisonicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties. It is also studied for its role in modulating certain biochemical pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dimethylisonicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biochemical processes. For example, it may inhibit certain bacterial enzymes, leading to antimicrobial effects.
Pathways Involved: It can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators. This action is mediated through its interaction with signaling molecules and transcription factors.
Comparaison Avec Des Composés Similaires
2,3-Dimethylisonicotinamide can be compared with other similar compounds such as:
Nicotinamide: Unlike this compound, nicotinamide has the amide group at the 3-position of the pyridine ring. Nicotinamide is widely known for its role in cellular metabolism and as a form of vitamin B3.
Isonicotinamide: This compound has the amide group at the 4-position but lacks the methyl substitutions at the 2 and 3 positions. Isonicotinamide is used in the synthesis of coordination compounds and as a ligand in metal-organic frameworks.
N,N-Diethylnicotinamide: This derivative has ethyl groups attached to the nitrogen atom of the amide group. It is used as a ligand in the preparation of metal complexes and has applications in medicinal chemistry.
Uniqueness of this compound: The presence of methyl groups at the 2 and 3 positions of the pyridine ring in this compound imparts unique chemical and biological properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C8H10N2O |
|---|---|
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
2,3-dimethylpyridine-4-carboxamide |
InChI |
InChI=1S/C8H10N2O/c1-5-6(2)10-4-3-7(5)8(9)11/h3-4H,1-2H3,(H2,9,11) |
Clé InChI |
YLSFKRCYORPKKV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CN=C1C)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


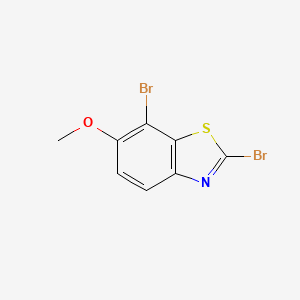
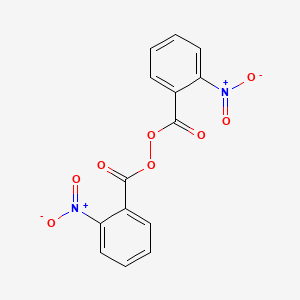
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylate](/img/structure/B13661648.png)
![1-[9-oxo-2,2,4,4-tetra(propan-2-yl)-6a,9a-dihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]pyrimidine-2,4-dione](/img/structure/B13661650.png)

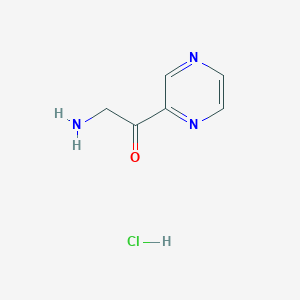

![(R)-(3-Amino-1-piperidinyl)[2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl]methanone](/img/structure/B13661696.png)

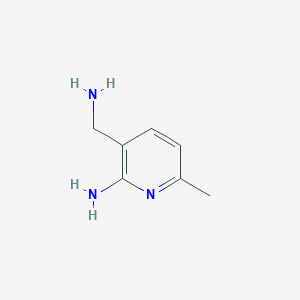
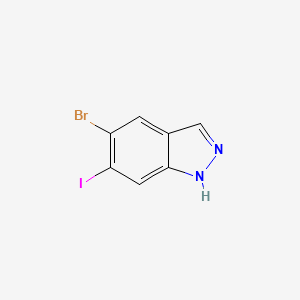

![3-[4-(Methanesulfonyl)phenyl]prop-2-yn-1-ol](/img/structure/B13661731.png)

